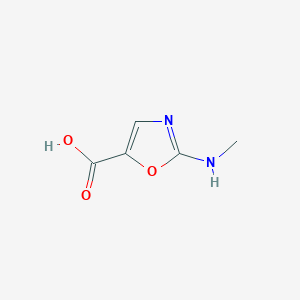

2-(Methylamino)-1,3-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(methylamino)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-6-5-7-2-3(10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRKNCZPTPZIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1,3-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with an oxazole derivative in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of 2-(Methylamino)-1,3-oxazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1,3-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Table 1: Synthesis Methods Overview

| Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of methylamine with 5-carboxylic acid derivatives under acidic conditions to form the oxazole ring. |

| Cyclization | Utilizes heat or catalysts to promote the formation of the oxazole structure from precursors containing amino and carboxylic functionalities. |

Antioxidant Activity

Research has demonstrated that compounds related to 2-(Methylamino)-1,3-oxazole-5-carboxylic acid exhibit significant antioxidant properties. These activities are often evaluated using assays such as the DPPH radical scavenging method.

Case Study: Antioxidant Efficacy

A study reported that derivatives of this compound showed a high percentage of DPPH radical scavenging ability, indicating strong antioxidant potential .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2-(Methylamino)-1,3-oxazole-5-carboxylic acid | 88.6 |

| Ascorbic Acid | 87.7 |

| Other Related Compounds | 78.6 |

Inhibition of Enzymatic Activity

This compound has been identified as a potent inhibitor of monoamine oxidase enzymes, which play a critical role in neurotransmitter metabolism. The inhibition of these enzymes can have implications for treating neurological disorders.

Case Study: Monoamine Oxidase Inhibition

In vitro studies indicated that 2-(Methylamino)-1,3-oxazole-5-carboxylic acid effectively inhibits monoamine oxidase activity, suggesting its potential use in managing conditions like depression and anxiety .

Cancer Research

Recent studies have explored the use of this compound in cancer therapy due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Case Study: ERK5 Signaling Pathway

Research has shown that selective inhibitors derived from this compound can interfere with the ERK5 signaling pathway, which is implicated in cancer cell growth and survival .

Table 3: Therapeutic Potential in Cancer Treatment

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1,3-oxazole-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic Acid

- Structure: Shares the oxazole-5-carboxylic acid backbone but includes a bulky fluorenylmethoxycarbonyl (Fmoc)-protected aminoethyl group at position 2 and a methyl group at position 3.

- Molecular Formula: C₁₂H₁₃NO₃ .

- Key Differences: The Fmoc group introduces steric hindrance and enhances lipophilicity, making this compound more suited for solid-phase peptide synthesis as a protecting group.

4-(Difluoromethyl)-2-(4-Methoxyphenyl)-1,3-oxazole-5-carboxylic Acid

- Structure : Retains the oxazole-5-carboxylic acid core but substitutes position 2 with a 4-methoxyphenyl group and position 4 with a difluoromethyl group.

- Molecular Weight : 269.21 g/mol .

- Key Differences: The difluoromethyl group improves metabolic stability compared to the methylamino group, which may undergo oxidative demethylation.

5-Methyl-1,2-oxazole-3-carboxylic Acid

- Structure : An oxazole isomer with a carboxylic acid at position 3 and a methyl group at position 4.

- Biological Activity: Acts as a monoamine oxidase (MAO) inhibitor and transition metal ligand due to its electron-rich oxazole ring and carboxylate coordination site .

- Key Differences : The positional shift of the carboxylic acid (3 vs. 5) alters hydrogen-bonding patterns and metal-binding geometry, reducing compatibility with targets optimized for 5-carboxylic acid derivatives .

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic Acid

- Structure: Replaces the oxazole ring with a thiazole (sulfur instead of oxygen) and substitutes position 2 with a methyl(phenyl)amino group.

- Key Differences: The thiazole’s sulfur atom increases electron density, enhancing aromatic interactions.

Structural and Functional Analysis Table

Research Findings and Implications

- Substituent Position Sensitivity: Minor changes in substituent positions (e.g., carboxylic acid at 3 vs. 5 in oxazole derivatives) drastically alter biological activity and metal-binding efficiency .

- Electron Effects : Thiazole-based analogs (e.g., ) exhibit enhanced electron density compared to oxazoles, influencing their interaction with biological targets .

- Metabolic Stability : Difluoromethyl groups () or bulky substituents () improve stability but may reduce solubility, highlighting a trade-off in drug design .

Biological Activity

2-(Methylamino)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methylamino group attached to an oxazole ring, which contributes to its unique chemical properties. Its molecular formula is C5H6N2O3, and it possesses a carboxylic acid functional group that is crucial for its biological activity.

Biological Activities

2-(Methylamino)-1,3-oxazole-5-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound has potential antimicrobial properties. It acts against certain bacterial strains by disrupting their metabolic processes.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which can help in mitigating oxidative stress in biological systems .

- Buffering Agent : It has been identified as a non-ionic organic buffering agent, which can stabilize pH levels in biological experiments.

Structure-Activity Relationships (SAR)

Research into the SAR of 2-(Methylamino)-1,3-oxazole-5-carboxylic acid has revealed insights into how modifications of its structure can enhance or diminish its biological activities. For instance:

- Substituent Variations : Altering the position or type of substituents on the oxazole ring can significantly impact the compound's potency against microbial targets. Compounds with electron-donating groups tend to show increased activity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of 2-(Methylamino)-1,3-oxazole-5-carboxylic acid:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range .

- In Vivo Studies : In animal models, the compound has shown promise in reducing inflammation and promoting healing in tissue injury models. It was found to modulate inflammatory cytokines effectively .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicated that 2-(Methylamino)-1,3-oxazole-5-carboxylic acid has a favorable absorption profile with moderate bioavailability, making it a candidate for further development in therapeutic applications .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for 2-(Methylamino)-1,3-oxazole-5-carboxylic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-aminophenol derivatives with methyl acetoacetate under acid catalysis, followed by oxidation . Key steps include:

- Precursor Preparation : Use of methyl acetoacetate and substituted aminophenols.

- Cyclization : Controlled reaction conditions (e.g., temperature, solvent polarity) to avoid side products.

- Purification : Techniques like crystallization or chromatography (HPLC) to isolate the compound .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Acid-catalyzed cyclization | 65–75 | ≥95 | H₂SO₄, reflux, 12h |

| Flow reactor synthesis | 80–85 | ≥98 | Continuous flow, 60°C, 2h |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the oxazole ring and methylamino substituents via ¹H and ¹³C shifts (e.g., oxazole C-2 proton at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 170.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What analytical methods are used to evaluate purity and stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .

- Accelerated Stability Testing : Expose the compound to humidity (75% RH) and elevated temperatures (40°C) for 30 days, monitoring degradation via HPLC .

Advanced Research Questions

Q. What strategies are employed to analyze the compound’s binding affinity to biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time interactions with enzymes/receptors (e.g., KD values in nM range) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .

- Molecular Docking : Use software like AutoDock to predict binding modes to active sites (e.g., kinase domains) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, cell line, incubation time). For example, discrepancies in cytotoxicity (e.g., MCF-7 vs. A549 cells) may arise from cell-specific uptake .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and activity) .

Table 2 : Bioactivity Data Variability

| Study | Cell Line | IC₅₀ (µM) | Key Variable |

|---|---|---|---|

| A | MCF-7 | 12.3 | 24h incubation |

| B | A549 | 28.7 | 48h incubation |

Q. What are the challenges in modifying the compound’s structure to enhance solubility without losing activity?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the 5-position while retaining the oxazole core .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs for improved membrane permeability .

- Solubility Testing : Use shake-flask methods with HPLC quantification in buffers (pH 1.2–7.4) .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via LC-MS. Degradation products may include oxazole ring-opened derivatives .

- Oxidative Stability : Treat with H₂O₂ or Fe²⁺/H₂O to simulate oxidative stress, identifying products like N-oxide derivatives .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify trace byproducts (e.g., uncyclized precursors) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm assignment ambiguities .

Q. Why do enzymatic inhibition assays show variability in IC₅₀ values?

- Methodological Answer :

- Enzyme Source : Recombinant vs. native enzymes may have differing post-translational modifications .

- Substrate Competition : Pre-incubate the compound with ATP (for kinases) to assess competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.